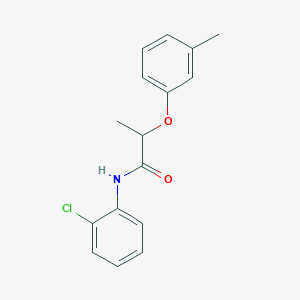![molecular formula C19H24N2O3S B318607 N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2,2-dimethylpropanamide](/img/structure/B318607.png)
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2,2-dimethylpropanamide is an organic compound with the molecular formula C19H24N2O3S. This compound is known for its unique structural features, which include a sulfonyl group attached to a phenyl ring and an anilino group. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2,2-dimethylpropanamide typically involves the following steps:
Formation of the sulfonyl chloride intermediate: This step involves the reaction of 2,4-dimethylaniline with chlorosulfonic acid to form 2,4-dimethylanilino sulfonyl chloride.
Coupling with 4-aminophenyl-2,2-dimethylpropanamide: The sulfonyl chloride intermediate is then reacted with 4-aminophenyl-2,2-dimethylpropanamide in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and batch processing.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Aplicaciones Científicas De Investigación
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their permeability and function.
Comparación Con Compuestos Similares
Similar Compounds
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2,2-dimethylpropanamide: shares similarities with other sulfonamide compounds such as sulfanilamide and sulfamethoxazole.
Sulfanilamide: Known for its antibacterial properties.
Sulfamethoxazole: Used in combination with trimethoprim as an antibiotic.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a sulfonyl group with a dimethylanilino moiety makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C19H24N2O3S |
|---|---|
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C19H24N2O3S/c1-13-6-11-17(14(2)12-13)21-25(23,24)16-9-7-15(8-10-16)20-18(22)19(3,4)5/h6-12,21H,1-5H3,(H,20,22) |
Clave InChI |
FIWWDWKZKMNXGO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)(C)C)C |
SMILES canónico |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-([1,1'-biphenyl]-4-yloxy)-N-(2-methoxyethyl)propanamide](/img/structure/B318530.png)
![N-benzyl-2-[(4-methoxybenzoyl)(methyl)amino]benzamide](/img/structure/B318531.png)
![N-benzyl-2-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B318532.png)
![N-[2-(benzylcarbamoyl)phenyl]-5-bromofuran-2-carboxamide](/img/structure/B318533.png)
![N-ethyl-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B318534.png)
![2-[(cyclopropylcarbonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B318536.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B318538.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-4-methylbenzamide](/img/structure/B318540.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-3-methylbenzamide](/img/structure/B318544.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-chlorobenzamide](/img/structure/B318546.png)
![N-allyl-4-{[(4-chloroanilino)carbonyl]amino}benzenesulfonamide](/img/structure/B318547.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2,4-dichlorobenzamide](/img/structure/B318548.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-bromobenzamide](/img/structure/B318549.png)
